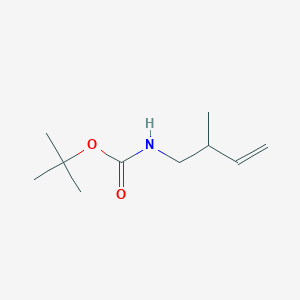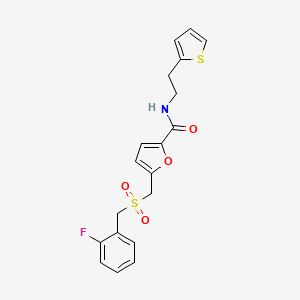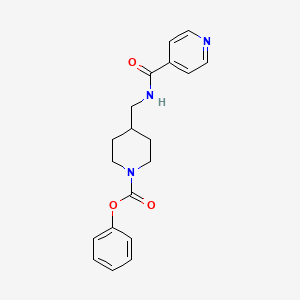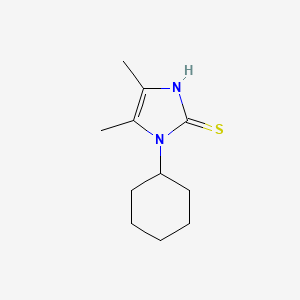
Tert-butyl N-(2-methylbut-3-enyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-(2-methylbut-3-enyl)carbamate is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comparative Cytotoxicity and Environmental Impact
A study by Nakagawa, Yaguchi, and Suzuki (1994) compared the cytotoxicity between butylated hydroxytoluene (BHT) and its methylcarbamate derivative, terbucarb, emphasizing their effects on isolated rat hepatocytes. This research sheds light on the toxicological profiles of compounds structurally related to tert-butyl N-(2-methylbut-3-enyl)carbamate, offering insights into their environmental and health impacts (Nakagawa, Yaguchi, & Suzuki, 1994).
Chemical Synthesis and Methodologies
Lebel and Leogane (2005) developed a mild and efficient one-pot Curtius rearrangement process for producing Boc-protected amines, including tert-butyl carbamates, from carboxylic acids. This study provides valuable methodologies for synthesizing compounds with functionalities similar to this compound, highlighting the versatility of these chemical transformations in synthetic organic chemistry (Lebel & Leogane, 2005).
Applications in Polymer Science
Tsai, Wang, and Darensbourg (2016) discussed the production of environmentally benign CO2-based copolymers from dihydroxybutyric acid and its derivatives, including tert-butyl carbamates. This research highlights the potential of such compounds in developing sustainable materials, demonstrating their applicability in creating biocompatible polymers through alternating copolymerization with carbon dioxide (Tsai, Wang, & Darensbourg, 2016).
Advanced Oxidation Processes
Acero, Haderlein, Schmidt, Suter, and von Gunten (2001) explored the oxidation of methyl tert-butyl ether (MTBE) by ozonation and advanced oxidation processes, producing degradation products that include tert-butyl formate and tert-butyl alcohol. This study demonstrates the environmental fate of tert-butyl carbamates and related ethers in water treatment processes, offering insights into their degradation pathways and the efficiency of various treatment methods (Acero et al., 2001).
Radical Chemistry and Functional Group Transformations
Ochiai, Kajishima, and Sueda (1999) discussed the radical oxidation of amides and related compounds with hypervalent tert-butylperoxyiodanes, leading to the synthesis of imides and tert-butylperoxyamide acetals. This study underscores the reactivity of tert-butyl carbamates and similar structures under radical conditions, contributing to the broader understanding of functional group transformations in organic chemistry (Ochiai, Kajishima, & Sueda, 1999).
Properties
IUPAC Name |
tert-butyl N-(2-methylbut-3-enyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-6-8(2)7-11-9(12)13-10(3,4)5/h6,8H,1,7H2,2-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWRRSKCTAXZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1649973-85-2 |
Source


|
| Record name | tert-butyl N-(2-methylbut-3-en-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2590180.png)

![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2590183.png)



![4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2590191.png)
![5-Chloro-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590194.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2590195.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2590196.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)

![6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl](/img/structure/B2590201.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2590202.png)
